(S)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylicacid
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Overview
Description
(S)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is preferred due to its versatility and efficiency compared to traditional batch processes.
Industrial Production Methods
In industrial settings, the production of (S)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid may involve the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method allows for the smooth progression of Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot, making it an efficient and scalable approach for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of tert-butyl hydroperoxide.
Substitution: It can participate in nucleophilic substitution reactions, often facilitated by the presence of the tert-butoxycarbonyl group.
Common Reagents and Conditions
Common reagents used in the reactions of (S)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid include tert-butyl hydroperoxide, benzyl cyanides, and various catalysts. Reaction conditions may vary depending on the desired outcome, but flow microreactor systems are often employed for their efficiency and sustainability .
Major Products
The major products formed from the reactions of (S)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine compounds .
Scientific Research Applications
(S)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group is introduced into a molecule to protect functional groups during chemical reactions, allowing for selective modifications without unwanted side reactions . The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry and its ability to facilitate specific chemical transformations .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-thiazolidine carboxylic acid: This compound shares the tert-butoxycarbonyl group and is used in similar applications, particularly in the synthesis of protected amino acids.
tert-Butyl esters: These compounds also contain the tert-butoxycarbonyl group and are widely used in organic synthesis for their protective properties.
Uniqueness
(S)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid is unique due to its specific structure and the presence of both the piperidine ring and the tert-butoxycarbonyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H17NO5 |
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Molecular Weight |
243.26 g/mol |
IUPAC Name |
(4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)6-8(12)13/h7H,4-6H2,1-3H3,(H,14,15)/t7-/m0/s1 |
InChI Key |
AFIJIYFXDXHROA-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](CC1=O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1=O)C(=O)O |
Origin of Product |
United States |
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